Cas no 877631-23-7 (N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide)

N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound featuring a benzodioxole core linked to a furan and morpholine moiety via a carboxamide bridge. This structure imparts unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical research. The furan ring contributes to potential bioactivity, while the morpholine group enhances solubility and metabolic stability. The benzodioxole scaffold may confer selectivity in binding interactions. Its modular design allows for further derivatization, enabling structure-activity relationship studies. The compound's balanced lipophilicity and polarity suggest favorable pharmacokinetic properties, supporting its exploration in drug discovery and development.
N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide structure
877631-23-7 structure
Product Name:N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide
CAS No:877631-23-7
MF:C18H20N2O5
MW:344.361804962158
CID:6135897
PubChem ID:16809750
Update Time:2025-11-05

N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide
    • N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide
    • SR-01000020003-1
    • F2504-0083
    • N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
    • SR-01000020003
    • N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
    • AKOS024653539
    • 877631-23-7
    • Inchi: 1S/C18H20N2O5/c21-18(13-3-4-16-17(10-13)25-12-24-16)19-11-14(15-2-1-7-23-15)20-5-8-22-9-6-20/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,19,21)
    • InChI Key: HUTBUWFKEQEJRW-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(C(NCC(C3=CC=CO3)N3CCOCC3)=O)C=C2OC1

Computed Properties

  • Exact Mass: 344.13722174g/mol
  • Monoisotopic Mass: 344.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 73.2Ų

N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide Pricemore >>

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N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide Related Literature

Additional information on N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide

N-2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide: A Comprehensive Overview

The compound with CAS No 877631-23-7, known as N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

N-Acetyltransferase activity is one of the key enzymatic processes influenced by this compound. The presence of the furan ring and morpholine group in its structure contributes to its ability to modulate enzyme activity, which is crucial for understanding its pharmacological effects. The benzodioxole moiety, on the other hand, plays a significant role in enhancing the molecule's stability and bioavailability. These structural elements collectively make the compound a valuable tool in drug discovery and development.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various biological targets. For instance, molecular docking studies have revealed potential interactions with kinase enzymes, suggesting its role in anti-inflammatory and anti-cancer therapies. Additionally, the compound's ability to penetrate cellular membranes efficiently has been validated through in vitro permeability assays, further underscoring its suitability for therapeutic applications.

The synthesis of N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the furan ring and morpholine group requires precise control over reaction conditions to ensure optimal yields and purity. Researchers have also explored alternative synthetic pathways to improve scalability, making this compound more accessible for large-scale production.

From a structural perspective, the molecule exhibits a high degree of symmetry, which is rare among such complex compounds. This symmetry contributes to its stability and reduces the likelihood of unwanted side reactions during biological interactions. The benzodioxole ring system is particularly notable for its ability to act as a rigid scaffold, facilitating specific interactions with target proteins.

Recent studies have also investigated the toxicological profile of this compound. Preclinical trials indicate that it exhibits low toxicity at therapeutic doses, making it a safer option for human use. Furthermore, its metabolites have been shown to be non-toxic, which is a critical factor in drug development.

In conclusion, N-Acetyltransferase activity modulation by this compound represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activities position it as a potential candidate for developing novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and applications, this compound is expected to play an increasingly important role in the field of pharmacology.

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